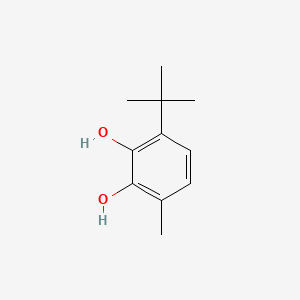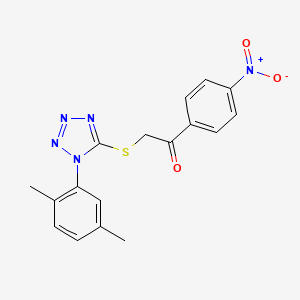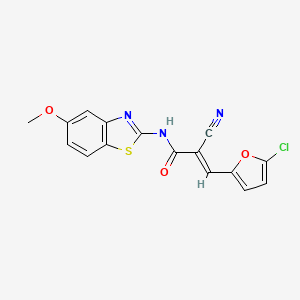![molecular formula C14H14N2OS B11963224 N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea CAS No. 59000-23-6](/img/structure/B11963224.png)
N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylthio)-carbanilide is an organic compound that belongs to the class of thioureas It is characterized by the presence of a methylthio group attached to the nitrogen atom of the carbanilide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylthio)-carbanilide typically involves the reaction of 4-methylthioaniline with isocyanates or carbamoyl chlorides. One common method includes the reaction of 4-methylthioaniline with phenyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 4-(methylthio)-carbanilide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
4-(Methylthio)-carbanilide undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring of 4-(methylthio)-carbanilide can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
4-(Methylthio)-carbanilide has found applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(methylthio)-carbanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
4-(Methylthio)-carbanilide can be compared with other thiourea derivatives, such as:
4-(Methylthio)-phenylthiourea: Similar structure but with a different substitution pattern on the aromatic ring.
4-(Ethylthio)-carbanilide: Contains an ethylthio group instead of a methylthio group, leading to different chemical and biological properties.
4-(Methylsulfonyl)-carbanilide: Contains a sulfonyl group instead of a thio group, resulting in different reactivity and applications.
The uniqueness of 4-(methylthio)-carbanilide lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
59000-23-6 |
|---|---|
分子式 |
C14H14N2OS |
分子量 |
258.34 g/mol |
IUPAC名 |
1-(4-methylsulfanylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H14N2OS/c1-18-13-9-7-12(8-10-13)16-14(17)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,17) |
InChIキー |
HDZLSOMKYMDFMI-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11963176.png)
![(5Z)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963179.png)




![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963195.png)
![3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid](/img/structure/B11963203.png)


![5-(phenoxymethyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963218.png)

